molecular formula C10H18INO2 B1403465 1-Boc-3-iodomethyl-3-methylazetidine CAS No. 1408074-76-9

1-Boc-3-iodomethyl-3-methylazetidine

Cat. No.: B1403465
CAS No.: 1408074-76-9
M. Wt: 311.16 g/mol
InChI Key: FJNDBFYSWUNCSC-UHFFFAOYSA-N
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Description

1-Boc-3-iodomethyl-3-methylazetidine is a heterocyclic organic compound that belongs to the family of azetidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a methyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-iodomethyl-3-methylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(iodomethyl)-3-methylazetidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-iodomethyl-3-methylazetidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydride, potassium carbonate).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed:

    Substitution Reactions: Substituted azetidine derivatives.

    Reduction Reactions: Deiodinated azetidine derivatives.

    Oxidation Reactions: Oxidized azetidine derivatives with functional groups such as alcohols or ketones.

Scientific Research Applications

1-Boc-3-iodomethyl-3-methylazetidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 1-Boc-3-iodomethyl-3-methylazetidine involves its reactivity towards nucleophiles and electrophilesThe Boc protecting group provides stability to the molecule during reactions and can be removed under acidic conditions to yield the free amine.

Comparison with Similar Compounds

1-Boc-3-iodomethyl-3-methylazetidine can be compared with other azetidine derivatives such as:

    1-Boc-3-chloromethyl-3-methylazetidine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    1-Boc-3-bromomethyl-3-methylazetidine: Contains a bromine atom, offering intermediate reactivity between the iodine and chlorine analogs.

    1-Boc-3-hydroxymethyl-3-methylazetidine:

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNDBFYSWUNCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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